molecular formula C22H22O2S B14740402 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene CAS No. 5324-91-4

1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene

Cat. No.: B14740402
CAS No.: 5324-91-4
M. Wt: 350.5 g/mol
InChI Key: MPBXOOAOOBIXOG-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the sulfonylation of a phenylethyl derivative followed by methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic catalysts for electrophilic substitution reactions.

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation and cell proliferation .

Properties

CAS No.

5324-91-4

Molecular Formula

C22H22O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene

InChI

InChI=1S/C22H22O2S/c1-17-8-12-20(13-9-17)22(19-6-4-3-5-7-19)16-25(23,24)21-14-10-18(2)11-15-21/h3-15,22H,16H2,1-2H3

InChI Key

MPBXOOAOOBIXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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